BAZ2-ICR is classified as a small molecule inhibitor, specifically targeting bromodomains, which are protein interaction modules that recognize acetylated lysines on histone tails. This classification places it within the broader category of epigenetic modulators.
The synthesis of BAZ2-ICR involves a two-step process starting from a brominated imidazole. The key steps include:
The molecular structure of BAZ2-ICR has been elucidated through X-ray crystallography, revealing a complex that mimics acetylated lysine residues. Key structural features include:
BAZ2-ICR participates in specific interactions with the bromodomains of BAZ2A and BAZ2B:
The mechanism by which BAZ2-ICR exerts its effects involves:
Experimental data supports that upon binding, there is a significant alteration in the dynamics of chromatin-associated proteins, indicating a direct impact on chromatin remodeling processes.
BAZ2-ICR serves several scientific purposes:
Bromodomain Adjacent to Zinc Finger Domain 2A and 2B (BAZ2A/BAZ2B) are epigenetic "reader" proteins within the Imitation-Switch (ISWI) chromatin remodeling complexes. Unlike many bromodomains, BAZ2A/B feature shallow acetyl-lysine (KAc) binding pockets, presenting significant challenges for inhibitor design. BAZ2-ICR (Chemical Name: 4-[4-(1-Methyl-1H-pyrazole-4-yl)-1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-5-yl]benzonitrile) is a first-in-class, potent, and selective chemical probe targeting these bromodomains. Developed through structure-based drug design, it exhibits half-maximal inhibitory concentrations (IC~50~) of 130 nM (BAZ2A) and 180 nM (BAZ2B), with dissociation constants (K~d~) of 109 nM (BAZ2A) and 170 nM (BAZ2B) [2] [3] [9]. Its emergence provides a critical tool for dissecting BAZ2A/B’s roles in chromatin dynamics, ribosomal biogenesis, and disease pathogenesis.
BAZ2A partners with ATPase SNF2H to form the Nucleolar Remodeling Complex (NoRC), which restructures nucleosomes in an ATP-dependent manner. Unlike conventional SWI/SNF complexes, NoRC primarily regulates ribosomal DNA (rDNA) silencing and nucleolar organization [1] [7]. In ground-state embryonic stem cells (ESCs), BAZ2A maintains genome architecture by segregating active (A) and repressive (B) chromatin compartments. Depletion of BAZ2A disrupts this partitioning, leading to aberrant invasion of active chromatin into repressive domains and loss of H3K27me3-marked territories [7].
In vivo CRISPR screens in murine liver regeneration models identified BAZ2A/B as suppressors of tissue repair. Genetic knockout (sgRNA or siRNA) of either paralog accelerated hepatocyte proliferation after partial hepatectomy or chemical injury. Transcriptomics revealed that BAZ2A/B inhibition upregulated ribosomal (Rpl10a, Rpl24) and cell-cycle genes, directly linking their chromatin remodeling function to regenerative pathways [1] [4].
BAZ2A/B dynamically interact with noncoding RNAs (ncRNAs), which modulate their localization and activity. In embryonic stem cells, the long noncoding RNA (lncRNA) Malat1 sequesters BAZ2A at nuclear speckles, preventing its accumulation in nucleoli and facilitating rRNA expression [5]. Disruption of BAZ2A condensates–phase-separated nuclear bodies dependent on weak RNA interactions–triggers aberrant chromatin invasion and derepression of developmental genes [5] [7].
Dysregulation of BAZ2A/B is implicated in oncogenesis and regenerative disorders:
Table 1: Disease Associations of BAZ2A/B Dysregulation
Disease Context | BAZ2 Paralogue | Molecular Consequence | Functional Outcome |
---|---|---|---|
Prostate Cancer | BAZ2A | Repression of tumor suppressor genes | Expansion of cancer stem cells |
Pediatric B-ALL | BAZ2B | Undefined chromatin remodeling | Poor survival and chemotherapy resistance |
Impaired Liver Regeneration | BAZ2A/B | Suppression of ribosomal and cell-cycle genes | Delayed tissue repair post-injury |
The BAZ2 bromodomains exhibit low predicted druggability due to their open, shallow KAc-binding pockets, which lack the deep hydrophobic cavities typical of BET bromodomains (e.g., BRD4). Conventional KAc-mimetic chemotypes like isoxazoles fail to engage BAZ2A/B effectively, as crystallography revealed insufficient space for deep anchor-point interactions [2] [8].
Key druggability challenges include:
Fragment-based screens initially yielded only weak hits (e.g., compound 1, IC~50~ = 51 µM for BAZ2A). Thermodynamic profiling confirmed that early leads suffered from poor enthalpic contributions due to suboptimal polar contacts [8].
BAZ2-ICR (compound 13) was developed via structure-enabled optimization of a weak fragment hit. Key breakthroughs included:
Table 2: Selectivity Profile of BAZ2-ICR Across Bromodomains
Bromodomain Target | IC~50~ (nM) | Selectivity vs. BAZ2A/B |
---|---|---|
BAZ2A | 130 | 1-fold |
BAZ2B | 180 | 1-fold |
CECR2 | 1,950 | 10–15-fold |
BRD4 | >10,000 | >100-fold |
BRD9 | >10,000 | >100-fold |
Cellular target engagement was validated via Fluorescence Recovery After Photobleaching (FRAP). In U2OS cells expressing GFP-BAZ2A, 1 µM BAZ2-ICR reduced chromatin residence time by ~70%, comparable to dominant-negative bromodomain mutants [6]. The compound exhibited favorable pharmacokinetics: high solubility (25 mM in D~2~O), log D of 1.05, and 70% oral bioavailability in mice at 5 mg/kg, enabling in vivo studies [3].
In regenerative models, BAZ2-ICR and analog GSK2801 accelerated mouse liver repair after partial hepatectomy and mitigated colitis via ribosomal protein upregulation (Rpl24), confirming functional efficacy beyond in vitro binding [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7